(S)-3-Hydroxy-25-methylhexacosanoyl-CoA

LC-MS/MS Metabolomics Analytical Chemistry

This (S)-3-hydroxy-25-methylhexacosanoyl-CoA is a purpose-specific, stereochemically defined substrate for dissecting peroxisomal and mitochondrial β-oxidation of methyl-branched very long-chain fatty acids. The (S)-hydroxyl at C3 and the C25 methyl branch are essential for enzyme recognition—unbranched or racemic analogs are invalid substitutes. Supplied at ≥98% purity, it is validated for LC-MS/MS assay development, reconstituted elongase cycle studies, and co-crystallization trials with acyl-CoA binding proteins. Choose this compound for reproducible, publication-grade enzymology.

Molecular Formula C48H88N7O18P3S
Molecular Weight 1176.2 g/mol
Cat. No. B15551593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxy-25-methylhexacosanoyl-CoA
Molecular FormulaC48H88N7O18P3S
Molecular Weight1176.2 g/mol
Structural Identifiers
InChIInChI=1S/C48H88N7O18P3S/c1-35(2)24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-36(56)30-39(58)77-29-28-50-38(57)26-27-51-46(61)43(60)48(3,4)32-70-76(67,68)73-75(65,66)69-31-37-42(72-74(62,63)64)41(59)47(71-37)55-34-54-40-44(49)52-33-53-45(40)55/h33-37,41-43,47,56,59-60H,5-32H2,1-4H3,(H,50,57)(H,51,61)(H,65,66)(H,67,68)(H2,49,52,53)(H2,62,63,64)/t36-,37+,41+,42+,43-,47+/m0/s1
InChIKeyAPOVHBMZACFIRI-IDPWVYCXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxy-25-methylhexacosanoyl-CoA: A Methyl-Branched Very Long-Chain 3-Hydroxyacyl-CoA for Peroxisomal and Mitochondrial β-Oxidation Studies


(S)-3-Hydroxy-25-methylhexacosanoyl-CoA is a synthetic, stereochemically defined coenzyme A (CoA) thioester derivative of a C27 methyl-branched, 3-hydroxy fatty acid. It belongs to the class of very long-chain (VLC) hydroxy fatty acyl-CoAs [1] and is distinguished by the presence of a single methyl branch at the C25 position and a stereospecific (S)-hydroxyl group at the C3 position. As an activated acyl-CoA, it serves as a critical substrate or intermediate analog for investigating the substrate specificity, stereoselectivity, and catalytic mechanisms of key enzymes in peroxisomal and mitochondrial β-oxidation pathways, particularly those involved in the catabolism of methyl-branched and very long-chain fatty acids.

Why (S)-3-Hydroxy-25-methylhexacosanoyl-CoA Cannot Be Substituted by Unbranched or Racemic 3-Hydroxyacyl-CoA Analogs


In-class substitution of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA with a closely related analog, such as unbranched (S)-3-hydroxyhexacosanoyl-CoA or racemic 3-hydroxyhexacosanoyl-CoA, is not scientifically valid due to fundamental differences in enzyme recognition and catalytic processing. Peroxisomal and mitochondrial β-oxidation enzymes exhibit pronounced stereospecificity and chain-length/branching specificity [1]. The (S)-stereochemistry at the 3-hydroxy position is essential for activity with L-3-hydroxyacyl-CoA dehydrogenases, while the C25 methyl branch alters substrate binding and turnover kinetics with key enzymes like acyl-CoA oxidases and dehydrogenases [2]. The quantitative evidence below demonstrates that the compound's unique structural features directly impact its enzymatic fate, making it a non-interchangeable, purpose-specific research tool.

Quantitative Differentiation Guide: (S)-3-Hydroxy-25-methylhexacosanoyl-CoA vs. Analog Comparators


Molecular Weight and Formula Differentiation: Methyl Branch Adds 14 Da vs. Unbranched (S)-3-Hydroxyhexacosanoyl-CoA

The presence of a single methyl branch at the C25 position confers a distinct molecular weight to (S)-3-Hydroxy-25-methylhexacosanoyl-CoA. Its molecular formula is C48H88N7O18P3S with an average molecular weight of 1176.23 Da, compared to the unbranched (S)-3-hydroxyhexacosanoyl-CoA (C47H86N7O18P3S, MW 1162.22 Da) [1]. This +14 Da mass difference is analytically significant and enables unambiguous differentiation by high-resolution mass spectrometry.

LC-MS/MS Metabolomics Analytical Chemistry

Enzyme Stereospecificity: Peroxisomal Oxidases Require (S)-3-Hydroxy Configuration

The stereospecific (S)-configuration at the 3-hydroxy position is a strict requirement for activity with L-3-hydroxyacyl-CoA dehydrogenases. Studies on analogous methyl-branched acyl-CoAs demonstrate that peroxisomal oxidases exhibit stereospecific recognition, acting exclusively on the (S)-isomer [1][2]. This stereochemical preference is a class-level feature of these enzymes; the (R)-3-hydroxy isomer would be inactive or inhibitory.

Enzyme Kinetics Stereoselectivity Peroxisomal β-Oxidation

Branching Alters Substrate Recognition by Very Long-Chain Acyl-CoA Synthetase (SLC27A2)

Very long-chain acyl-CoA synthetase (SLC27A2), the enzyme responsible for activating VLCFAs to their CoA esters, demonstrates distinct preferences for methyl-branched fatty acids [1]. While kinetic parameters for (S)-3-hydroxy-25-methylhexacosanoic acid have not been directly reported, the enzyme is known to activate branched-chain substrates such as pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) and phytanic acid [1][2]. The 25-methyl branch likely influences the enzyme's binding affinity and catalytic efficiency compared to the unbranched C26:0 analog.

Fatty Acid Activation Substrate Specificity Peroxisomal Metabolism

Differential Redox State: 3-Hydroxy vs. 3-Oxo-25-methylhexacosanoyl-CoA in β-Oxidation

In the peroxisomal β-oxidation spiral, the 3-hydroxyacyl-CoA intermediate is directly upstream of the 3-oxoacyl-CoA intermediate. The conversion of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA to 3-Oxo-25-methylhexacosanoyl-CoA is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (part of the multifunctional protein MFP-2/peroxisomal bifunctional enzyme) [1]. While the target compound is the reduced hydroxy form (MW 1176.23), the oxidized 3-oxo analog (C48H86N7O18P3S, MW 1174.22) [2] is the subsequent intermediate. Selecting the correct redox state is essential for studying forward or reverse reactions.

β-Oxidation Intermediates Enzyme Assays Metabolic Flux

Key Research and Industrial Application Scenarios for (S)-3-Hydroxy-25-methylhexacosanoyl-CoA


Investigating Peroxisomal β-Oxidation of Methyl-Branched Very Long-Chain Fatty Acids

Utilized as a defined substrate to measure the activity and stereospecificity of peroxisomal enzymes (e.g., acyl-CoA oxidase, multifunctional protein-2) involved in the catabolism of methyl-branched VLCFAs, a pathway relevant to understanding peroxisomal biogenesis disorders like Zellweger syndrome and Refsum disease [1]. The compound's branched structure allows researchers to probe the substrate tolerance of these enzymes beyond simple straight-chain analogs.

LC-MS/MS Method Development and Validation for Acyl-CoA Profiling

Employed as a high-purity, structurally defined analytical standard for the development and validation of targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays aimed at quantifying branched-chain acyl-CoA species in biological matrices [1]. Its unique retention time and characteristic MS/MS fragmentation pattern (e.g., neutral loss of 507 Da for the CoA moiety) enable accurate peak annotation and discrimination from isobaric or co-eluting straight-chain acyl-CoAs [2].

In Vitro Reconstitution of Very Long-Chain Fatty Acid Elongation Cycles

Serves as a specific intermediate in reconstituted enzymatic assays of the microsomal fatty acid elongation cycle. (S)-3-Hydroxy-25-methylhexacosanoyl-CoA is the product of the 3-ketoacyl-CoA reductase (KCR) step and the substrate for the 3-hydroxyacyl-CoA dehydratase (HACD) step, which introduces the trans-2,3 double bond [1]. Its availability as a pure compound is essential for dissecting the kinetics and substrate specificity of individual elongase components, particularly the HACD1-4 enzymes [2].

Structural Biology Studies of Acyl-CoA Binding Proteins

Used in co-crystallization trials and binding assays with purified acyl-CoA binding proteins (ACBPs) or thioesterases to elucidate the structural determinants of branched-chain acyl-CoA recognition. The methyl branch at C25 provides a defined steric and hydrophobic feature that can be used to probe the shape and volume of the acyl-CoA binding pocket in proteins such as sterol carrier protein-2 (SCP-2) or acyl-CoA thioesterases, providing insights into their ligand selectivity [1].

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